Benzyl-PEG5-NHBoc
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Overview
Description
Benzyl-PEG5-NHBoc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of chemical biology and drug discovery due to its ability to facilitate the degradation of specific proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG5-NHBoc typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Substitution Reaction: Starting with 2-(2-(trityl)-ethoxy)-1-alcohol and 2-(2-(benzyloxy)-ethoxy)-ethyl-4-p-toluenesulfonic acid ester, a substitution reaction is carried out to generate the first intermediate product.
Catalytic Hydrogenation: The first intermediate product undergoes catalytic hydrogenation with hydrogen to remove the trityl protecting group.
Nucleophilic Substitution: The resulting product is then subjected to nucleophilic substitution with Boc anhydride to form the second intermediate product.
Further Substitution: The second intermediate product undergoes another nucleophilic substitution with p-toluenesulfonyl chloride to generate the third intermediate product.
Azide Formation and Reduction: The third intermediate product reacts with sodium azide to form the fourth intermediate product, which is then reduced with hydrogen to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG5-NHBoc can undergo various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis process.
Hydrogenation: Used to remove protecting groups.
Nucleophilic Substitution: Involved in multiple steps of the synthesis.
Common Reagents and Conditions
Catalytic Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Nucleophilic Substitution: Boc anhydride, p-toluenesulfonyl chloride, and sodium azide.
Solvents: Common solvents include dichloromethane, methanol, and tetrahydrofuran.
Major Products Formed
The major product formed from these reactions is this compound, which serves as a linker in the synthesis of PROTAC molecules.
Scientific Research Applications
Benzyl-PEG5-NHBoc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Enables the selective degradation of target proteins, aiding in the study of protein function and cellular processes.
Industry: Used in the production of specialized chemical compounds and materials
Mechanism of Action
Benzyl-PEG5-NHBoc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-NHBoc: A similar PEG-based linker with a shorter chain length.
Benzyl-PEG6-NHBoc: A similar PEG-based linker with a longer chain length.
NH2-PEG5-NHBoc: Another PEG-based linker with an amino group instead of a benzyl group.
Uniqueness
Benzyl-PEG5-NHBoc is unique due to its specific chain length and functional groups, which provide optimal properties for the synthesis of PROTAC molecules. Its structure allows for efficient protein degradation, making it a valuable tool in chemical biology and drug discovery .
Properties
Molecular Formula |
C22H37NO7 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H37NO7/c1-22(2,3)30-21(24)23-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,23,24) |
InChI Key |
OQPCQSZCXAZRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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